(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
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Overview
Description
(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide involves multiple steps. One common method includes the reaction of 2-chloro-4-(methylsulfonyl)aniline with a sulfinylating agent to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to convert the sulfinyl group back to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(methylsulfonyl)aniline
- 2-chloro-4-(methylsulfonyl)benzoic acid
- Phenyl boronic acid derivatives
Uniqueness
(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15ClF3NO5S2 |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
(2R)-N-[2-chloro-4-(4-methylsulfonylphenyl)sulfinylphenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H15ClF3NO5S2/c1-16(24,17(19,20)21)15(23)22-14-8-5-11(9-13(14)18)28(25)10-3-6-12(7-4-10)29(2,26)27/h3-9,24H,1-2H3,(H,22,23)/t16-,28?/m1/s1 |
InChI Key |
DNPGWNMYTXKXSW-NFXOVVRFSA-N |
Isomeric SMILES |
C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)S(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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